1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a triazole ring
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an azide and an alkyne in the presence of a copper(I) catalyst. This reaction forms the triazole ring.
Fluorination: The fluorophenyl group can be introduced using electrophilic fluorination methods, such as the Balz-Schiemann reaction or nucleophilic aromatic substitution.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches to ensure quality control and consistency. The reaction conditions are carefully monitored to optimize yield and purity.
Continuous Flow Synthesis: Advanced methods such as continuous flow synthesis can be employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the triazole ring to produce various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Esters and Amides: Oxidation of the carboxylic acid group can yield esters and amides, which are useful in various applications.
Reduced Derivatives: Reduction of the triazole ring can produce compounds with altered electronic properties.
Substituted Derivatives: Nucleophilic substitution can introduce a variety of functional groups, leading to diverse chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, influencing enzyme activity, while the fluorophenyl group can interact with biological membranes and receptors.
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine: Similar in structure but lacks the triazole ring, leading to different chemical properties and applications.
2-Bromo-1-(2-fluorophenyl)ethanone: Contains a bromo group instead of the carboxylic acid, resulting in distinct reactivity and uses.
This compound stands out due to its unique combination of functional groups, which contribute to its versatility and potential in various scientific and industrial applications.
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Properties
IUPAC Name |
1-(2-fluorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWBIDDMLYYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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